molecular formula C11H8ClN3S B8559814 8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine

8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine

Cat. No.: B8559814
M. Wt: 249.72 g/mol
InChI Key: ILJXLNAFENZJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

8-(chloromethyl)-10H-pyrazino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C11H8ClN3S/c12-6-7-1-2-9-8(5-7)15-10-11(16-9)14-4-3-13-10/h1-5H,6H2,(H,13,15)

InChI Key

ILJXLNAFENZJAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)NC3=NC=CN=C3S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6 g of 8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine was dissolved in 50 ml of tetrahydrofuran and 20 ml of 6 N hydrochloric acid was added thereto at 0° C. After stirring at room temperature for 30 minutes, the reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The crystals precipitating in the course of the concentration were taken up by filtration and washed with diethyl ether to thereby give 4.8 g of the title compound as yellow crystals.
Name
8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 250 ml of a solution of 26.9 g of 8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine in methylene chloride was dropped 50 ml of trifluoroacetic acid at 0° C. After reacting at room temperature for 12 hours, the reaction mixture was cooled to 0° C. and neutralized by adding an aqueous solution of sodium hydrogencarbonate. The crystals thus precipitated were taken up by filtration and washed successively with water and diethyl ether to thereby give 19.1 g of the title compound as yellow crystals.
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step One
Name
8-chloromethyl-10-methoxymethyl-10H-pyrazino[2,3-b][1,4]benzothiazine
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a solution of 7 g of 10H-pyrazino[2,3-b][1,4]benzothiazine-8-methanol and 6.1 ml of pyridine in N,N-dimethylformamide (50 ml) was added dropwise 5.9 ml of methanesulfonyl chloride at 0° C. After stirring at room temperature for 1 hour, the reaction mixture was poured into a pre-cooled aqueous solution of methylene chloride/sodium hydrogencarbonate, extracted with ethyl acetate, washed with water and dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the crystals thus precipitated were diluted with a small amount of ethyl acetate, taken up by filtration and washed with diethyl ether. Thus 4.7 g of the title compound was obtained as a yellow powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylene chloride sodium hydrogencarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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